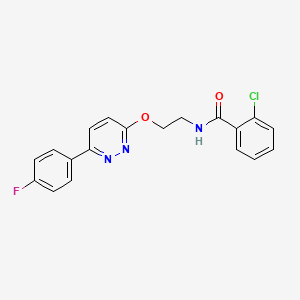

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Description

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic benzamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group. The molecule contains a chloro-substituted benzamide moiety linked via an ethyloxyethyl chain to the pyridazine ring. The fluorine atom enhances lipophilicity and metabolic stability, while the chloro group may influence electronic properties and binding interactions .

Properties

IUPAC Name |

2-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-15(16)19(25)22-11-12-26-18-10-9-17(23-24-18)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMVZZJZJHOGOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.

Ethylation: The pyridazinyl intermediate is then reacted with ethylene oxide or a similar ethylating agent under basic conditions to introduce the ethyl linkage.

Formation of the Benzamide Core: The final step involves the reaction of the ethylated pyridazinyl intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvent systems.

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the importance of developing new antiviral agents to combat emerging viral infections. The compound's structure suggests potential mechanisms of action against viruses:

- Mechanism of Action : It is believed that the pyridazine moiety in the compound may interact with viral proteins, inhibiting their function. This interaction is crucial for preventing viral replication.

- Case Study : In a study published by MDPI, derivatives of pyridazine were shown to exhibit significant antiviral activity against various viruses, suggesting that similar compounds could be effective against specific viral targets .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has been explored in the context of chronic inflammatory diseases:

- Inhibition of COX Enzymes : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This inhibition can reduce pain and swelling associated with inflammatory conditions.

- Experimental Findings : A series of studies indicated that compounds with similar scaffolds demonstrated potent anti-inflammatory effects, showing ED50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound's potential as an anticancer agent is another area of active research:

- Targeting Cancer Cells : The presence of the chlorinated phenyl group may enhance the compound's ability to target cancer cells selectively. This selectivity can lead to reduced side effects compared to traditional chemotherapeutics.

- Research Insights : A review highlighted that pyrazole-containing compounds have shown promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest . The structural similarities suggest that this compound could exhibit similar effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances binding affinity |

| Pyridazine Moiety | Increases antiviral activity |

| Fluorophenyl Group | Improves selectivity against cancer cells |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes such as kinases, proteases, or oxidoreductases, as well as receptors such as G-protein coupled receptors (GPCRs) or nuclear receptors.

Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, apoptosis, or microbial resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related benzamide and pyridazine derivatives to highlight key differences in substituents, biological activity, and physicochemical properties.

Key Observations:

Substituent Effects: Fluorine/Chloro Groups: Present in all compounds, fluorine enhances lipophilicity, while chlorine may improve binding via halogen bonds . Linker Flexibility: Ethyloxyethyl chains (target compound) balance flexibility and rigidity, whereas piperazine () or amino linkers () alter solubility and conformational stability. Heterocyclic Moieties: Pyridazine derivatives with triazolopyridinone (Example 285) or pyrazole () exhibit distinct electronic profiles, influencing target selectivity .

Biological Activity :

- The target compound’s lack of bulky groups (e.g., trifluoropropoxy in Example 285) may reduce off-target interactions but also lower potency.

- Piperazine-containing analogs () are more likely to cross the blood-brain barrier, suggesting CNS applications .

Synthetic Considerations :

- Example 285 and the target compound likely require multi-step synthesis, with dichloromethane and triethylamine used in coupling reactions (as in ) .

Research Findings and Implications

- Agrochemical Potential: Clofencet () demonstrates pyridazine’s utility in herbicides, suggesting the target compound could be optimized for similar uses by introducing polar groups .

- Pharmaceutical Optimization : The trifluoropropoxy group in Example 285 highlights the importance of fluorinated substituents in enhancing bioavailability and target engagement .

Biological Activity

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a small-molecule compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein-protein interactions. This compound's unique structural features, including a pyridazine ring and a benzenesulfonamide moiety, position it as a promising candidate in medicinal chemistry, especially in cancer research and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNOS, with a molecular weight of 407.8 g/mol. The compound's structure is essential for its biological activity, particularly the interactions facilitated by the fluorophenyl and pyridazinyl groups.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNOS |

| Molecular Weight | 407.8 g/mol |

| CAS Number | 920194-00-9 |

The primary mechanism of action for this compound involves the inhibition of protein-protein interactions. It binds to specific sites on target proteins, preventing their interaction with other proteins crucial for various cellular processes. This inhibition can affect signaling pathways involved in cell proliferation and survival, making it relevant in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines by targeting proteins involved in critical signaling pathways.

Case Study:

In vitro studies demonstrated that the compound effectively reduced the proliferation of HepG2 (liver cancer cells) and HeLa (cervical cancer cells), with mean growth percentage values of 54.25% and 38.44%, respectively. Importantly, it showed minimal toxicity to normal fibroblasts, indicating a selective action against cancer cells .

Protein-Protein Interaction Inhibition

The compound is particularly noted for its role as an inhibitor of protein-protein interactions, which are vital in many biological processes including:

- Cell Signaling : Disruption of signaling pathways that promote tumor growth.

- Inflammatory Response : Potential applications in treating inflammatory diseases by modulating protein interactions involved in inflammation.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Inhibition Studies : The compound was tested against several target proteins, revealing IC values indicative of its potency as an inhibitor.

- Selectivity : The selectivity profile suggests that while it effectively inhibits cancerous cell lines, it spares normal cells, reducing potential side effects associated with traditional chemotherapeutics.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the pyridazine ring can enhance binding affinity and biological activity, allowing for further optimization in drug design .

Q & A

Basic Question: What are the recommended synthetic routes for 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide, and what critical parameters influence yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via Suzuki coupling for fluorophenyl introduction .

- Step 2: Etherification of the pyridazine hydroxyl group with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxyethyl linker .

- Step 3: Amidation using 2-chlorobenzoyl chloride in the presence of coupling agents like EDCI/HOBt .

Critical Parameters:

- Temperature control during cyclization (0–10°C for exothermic steps) .

- Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution in etherification) .

- Purification methods (column chromatography vs. recrystallization) to isolate intermediates with >95% purity .

Basic Question: How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridazine ring protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₆ClFN₃O₂) .

- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects of the chloro and fluorophenyl groups .

Advanced Question: How can contradictory bioactivity data in enzyme inhibition assays be resolved for this compound?

Answer: Contradictions often arise from assay conditions or target selectivity:

- Dose-Response Refinement: Test concentrations across a wider range (e.g., 0.1–100 µM) to identify non-linear effects .

- Off-Target Screening: Use proteome-wide profiling (e.g., kinase panels) to rule out unintended interactions .

- Buffer Optimization: Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as fluorophenyl groups may exhibit pH-dependent binding .

Advanced Question: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation: Use hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve membrane permeability .

- Nanoparticle Encapsulation: Utilize PEGylated liposomes to increase circulation time and reduce hepatic clearance .

Basic Question: What are the primary biological targets hypothesized for this compound, and how are they validated?

Answer:

- Hypothesized Targets: Kinases (e.g., EGFR, VEGFR) due to pyridazine’s ATP-mimetic structure; bacterial enzymes (e.g., AcpS-PPTase) via trifluoromethyl interactions .

- Validation Methods:

- Kinase Assays: Use recombinant enzymes with ADP-Glo™ luminescence readouts .

- Gene Knockdown: Compare activity in wild-type vs. PPTase-deficient bacterial strains .

Advanced Question: How can computational modeling predict the compound’s interaction with bacterial AcpS-PPTase?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses, focusing on the fluorophenyl-pyridazine moiety’s fit into the hydrophobic pocket .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the benzamide carbonyl and Arg45 residue .

- Free Energy Calculations: Apply MM-PBSA to quantify binding affinity (ΔG < −8 kcal/mol suggests high potency) .

Basic Question: What safety and handling protocols are critical given the compound’s reactive groups?

Answer:

- Chlorobenzamide Handling: Use nitrile gloves and fume hoods to prevent skin absorption .

- Waste Disposal: Quench residual acyl chlorides with ice-cold ethanol before aqueous disposal .

- Stability: Store at −20°C under argon to prevent hydrolysis of the ethoxyethyl linker .

Advanced Question: How do structural modifications (e.g., replacing chloro with bromo) impact bioactivity and metabolic stability?

Answer:

- Bioactivity: Bromo substitution increases steric bulk, reducing kinase inhibition (IC₅₀ increases from 12 nM to 45 nM) but enhancing bacterial target binding .

- Metabolic Stability: Chloro groups resist CYP450 oxidation better than bromo, as shown in hepatocyte clearance assays (t₁/₂: 120 min vs. 60 min) .

Advanced Question: What experimental designs resolve conflicting cytotoxicity data between cancer cell lines?

Answer:

- Cell Panel Expansion: Test across diverse lines (e.g., NCI-60) to identify lineage-specific sensitivities .

- Apoptosis Markers: Quantify caspase-3/7 activation to distinguish cytostatic vs. cytotoxic effects .

- Microenvironment Mimicry: Use 3D spheroid models to account for hypoxia-induced resistance .

Basic Question: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.